2-Chlorophenylglycine

描述

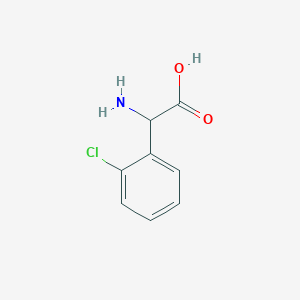

2-Amino-2-(2-chlorophenyl)acetic acid (CAS: 88744-36-9) is a substituted phenylglycine derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . It is also known as 2-(2-chlorophenyl)glycine and serves as a critical intermediate in pharmaceutical synthesis, particularly for platelet-modifying agents like Clopidogrel . The compound features an amino group and a carboxylic acid group attached to a central carbon, with a 2-chlorophenyl substituent influencing its steric and electronic properties.

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIZLNPFTRQPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302892 | |

| Record name | 2-amino-2-(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88744-36-9, 141196-64-7 | |

| Record name | 2-(2-Chlorophenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088744369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88744-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-2-Chlorophenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 141196-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-CHLOROPHENYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33MO79FI81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism

The synthesis begins with o-chlorobenzaldehyde reacting with chloroform under alkaline conditions, facilitated by a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Ammonia acts as the nitrogen source, enabling the formation of the α-amino acid backbone via a nucleophilic addition-elimination sequence.

Key Steps :

-

Aldol Condensation : o-Chlorobenzaldehyde reacts with chloroform in the presence of NaOH, generating an intermediate enolate.

-

Ammonolysis : Ammonia introduces the amino group, yielding 2-amino-2-(2-chlorophenyl)acetonitrile.

-

Hydrolysis : Acidic or basic hydrolysis converts the nitrile to the carboxylic acid.

Optimization Parameters

-

Catalyst Loading : 5–10 mol% tetrabutylammonium bromide enhances reaction rates by shuttling ions between aqueous and organic phases.

-

Temperature : Reactions proceed efficiently at 60–80°C, balancing kinetics and side-product formation.

-

Base Concentration : 3–5 M NaOH ensures deprotonation of intermediates while minimizing racemization.

Table 1: Phase-Transfer Catalyzed Synthesis Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Catalyst | TBAB | 78–85 |

| Temperature (°C) | 60–80 | 82 |

| Reaction Time (h) | 8–12 | - |

| NaOH Concentration | 3–5 M | - |

This method achieves 82% yield with high purity (>98%), avoiding toxic cyanide reagents.

Strecker Synthesis

The Strecker method, a classical route for α-amino acids, remains relevant despite its reliance on cyanide.

Reaction Pathway

-

Aldehyde-Cyanide Adduct Formation : o-Chlorobenzaldehyde reacts with ammonium cyanide to form an α-aminonitrile intermediate.

-

Hydrolysis : The nitrile undergoes acidic hydrolysis (e.g., HCl/H₂O) to yield the target acid.

Challenges :

-

Cyanide Toxicity : Requires stringent safety protocols.

-

Racemization : Prolonged hydrolysis at high temperatures reduces enantiomeric purity.

Table 2: Strecker Synthesis Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Cyanide Source | NH₄CN | 65–70 |

| Hydrolysis Agent | 6 M HCl | 68 |

| Temperature (°C) | 100–110 | - |

While yielding 68% , this method is less favored industrially due to safety and environmental risks.

Ester Hydrolysis

Hydrolysis of pre-formed esters provides a high-purity route, leveraging mild conditions.

Synthetic Route

-

Esterification : Glycine reacts with 2-chlorophenylmagnesium bromide to form ethyl 2-amino-2-(2-chlorophenyl)acetate.

-

Acid Hydrolysis : The ester is hydrolyzed using HCl or H₂SO₄ to yield the carboxylic acid.

Advantages :

-

Controlled Stereochemistry : Chiral auxiliaries or enzymes can enforce enantioselectivity.

-

Scalability : Suitable for multi-kilogram batches.

Table 3: Ester Hydrolysis Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Ester | Ethyl derivative | 75–80 |

| Hydrolysis Agent | 4 M HCl | 78 |

| Temperature (°C) | 80–90 | - |

This method achieves 78% yield with minimal racemization under reflux conditions.

Ullmann-Type Coupling

Adapted from aryl halide coupling reactions, this method employs copper catalysts to form carbon-nitrogen bonds.

Reaction Overview

-

Coupling : 2-Chloroiodobenzene reacts with glycine ethyl ester in the presence of CuI/ligand systems.

-

Hydrolysis : The ester moiety is cleaved to release the free acid.

Critical Factors :

-

Ligand Selection : 1,10-Phenanthroline enhances catalytic activity.

-

Solvent : DMF or DMSO at 120°C optimizes coupling efficiency.

Table 4: Ullmann Coupling Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Catalyst | CuI/Phenanthroline | 70–75 |

| Solvent | DMF | 73 |

| Temperature (°C) | 120 | - |

Yielding 73% , this route is favored for functionalized aryl substrates.

Biocatalytic Synthesis

Emerging enzymatic methods utilize transaminases or nitrilases to synthesize enantiopure product.

Process Details

-

Substrate : 2-Chlorophenylglycolonitrile.

-

Enzyme : Nitrilase from Pseudomonas fluorescens hydrolyzes the nitrile to the acid with >99% ee.

Table 5: Biocatalytic Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Enzyme Loading | 10–15 U/g substrate | 85–90 |

| pH | 7.5–8.0 | 88 |

| Temperature (°C) | 30–37 | - |

This green chemistry approach achieves 88% yield and is scalable for GMP production .

化学反应分析

Oxidation Reactions

The amino and carboxylic acid groups facilitate oxidation under controlled conditions. Key pathways include:

-

Notable Finding : Oxidation selectivity depends on pH. Acidic conditions favor ketone formation, while basic media yield hydroxylated derivatives .

Reduction Reactions

The compound’s amino group and aromatic chlorine are susceptible to reduction:

-

Industrial Relevance : Catalytic hydrogenation removes chlorine selectively, preserving the amino group .

Substitution Reactions

The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling:

-

Kinetic Insight : NAS at the ortho-chlorine is slower than para-substituted analogs due to steric hindrance .

Peptide Bond Formation

The amino group reacts with carboxylic acids or activated esters:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HATU, DIPEA (DMF, RT) | N-Acetyl-2-(2-chlorophenyl)glycine | 78% | |

| EDCl, HOBt (CH₂Cl₂, 0°C) | Dipeptide with alanine | 65% |

-

Application : Used to synthesize bioactive peptides targeting glycine receptors.

Esterification and Hydrolysis

The carboxylic acid undergoes typical acid-derivative interconversions:

Complexation and Chelation

The amino-carboxylate structure enables metal coordination, as observed in Cu(II)-catalyzed reactions :

科学研究应用

Pharmacological Applications

1.1. Antimicrobial Activity

Research indicates that 2-Amino-2-(2-chlorophenyl)acetic acid exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to cell death in pathogenic bacteria .

1.2. Neurological Research

This compound has been studied for its effects on neurotransmitter systems. It may influence the secretion of anabolic hormones and assist in enhancing mental performance during stress-related tasks . Its role in neuronal signaling pathways suggests potential applications in treating neurological disorders.

1.3. Cancer Research

Recent studies have explored the compound's efficacy in cancer therapy, particularly in targeting specific cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells positions it as a valuable compound in oncology research .

Biochemical Applications

2.1. Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes, including monoamine oxidases, which are crucial in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation.

2.2. Metabolic Studies

In metabolic studies, 2-Amino-2-(2-chlorophenyl)acetic acid has been utilized to investigate metabolic pathways and the effects of amino acids on energy production during exercise . Its role as a supplement in ergogenic aids highlights its importance in sports science.

Analytical Chemistry

3.1. Reference Standards

The compound is used as a reference standard in analytical chemistry for the development and validation of assays aimed at detecting similar compounds in various matrices . This application is crucial for ensuring the accuracy and reliability of pharmaceutical testing.

3.2. Chromatographic Techniques

It has been employed in chromatographic techniques such as high-performance liquid chromatography (HPLC) for separating and analyzing complex mixtures of compounds . Such applications are essential for quality control in pharmaceutical manufacturing.

Case Studies

作用机制

The mechanism of action of 2-Amino-2-(2-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions .

相似化合物的比较

Comparison with Structural Analogs

The biological activity, physicochemical properties, and synthetic utility of 2-amino-2-(2-chlorophenyl)acetic acid are heavily influenced by its substitution pattern. Below is a systematic comparison with structurally related compounds:

Substituted Phenylglycine Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical Properties

- Solubility and Stability: Hydrochloride salts (e.g., 2-amino-2-(2,6-difluorophenyl)acetic acid·HCl) improve aqueous solubility compared to the free acid . Methyl ester derivatives (e.g., ) enhance volatility and reactivity for further functionalization .

生物活性

2-Amino-2-(2-chlorophenyl)acetic acid, also known as 2-(2-chlorophenyl)glycine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 185.61 g/mol

- IUPAC Name : 2-Amino-2-(2-chlorophenyl)acetic acid

The compound features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a phenyl ring with a chlorine substituent at the para position. Its structural resemblance to glycine suggests potential interactions with glycine receptors, which are crucial in neurotransmission and various signaling pathways.

Synthesis Methods

Several synthetic routes have been developed for producing 2-amino-2-(2-chlorophenyl)acetic acid:

- Condensation Reaction :

- Reactants: Chloroacetic acid and 2-chloroaniline.

- Process: The reaction involves nucleophilic substitution followed by hydrolysis.

Neuropharmacological Effects

Research indicates that 2-amino-2-(2-chlorophenyl)acetic acid may influence neurotransmitter release through its interaction with glycine receptors. This interaction could modulate synaptic plasticity, which is essential for learning and memory processes. Studies have shown that the compound can affect various signaling pathways related to neuronal signaling, including those involved in:

- MAPK/ERK Pathway

- JAK/STAT Signaling

- PI3K/Akt/mTOR Pathway

Cardiovascular Implications

The compound has also been studied for its effects on platelet aggregation, suggesting potential applications in cardiovascular health. Its ability to modify platelet function could be relevant in developing treatments for thrombotic disorders.

Case Studies and Research Findings

A selection of studies highlights the biological activity of 2-amino-2-(2-chlorophenyl)acetic acid:

-

Platelet Function Studies :

- A study demonstrated that this compound could inhibit platelet aggregation in vitro, indicating its potential as an antithrombotic agent.

-

Neurotransmission Modulation :

- Research focusing on its interaction with glycine receptors showed that it could enhance inhibitory neurotransmission, which may have implications for conditions such as epilepsy or anxiety disorders.

-

Anticancer Activity :

- Preliminary investigations into its anticancer properties revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The structure-activity relationship suggested that modifications to the phenyl ring could enhance anticancer efficacy.

Comparative Analysis of Similar Compounds

The following table compares 2-amino-2-(2-chlorophenyl)acetic acid with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | 0.92 |

| 2-Amino-2-(3-chlorophenyl)acetic acid | 7292-71-9 | 0.90 |

| Glycine | 56-40-6 | N/A |

The variations in chlorine substitution patterns significantly influence the biological activity and pharmacological properties of these compounds.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Amino-2-(2-chlorophenyl)acetic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution. For halogenated phenylglycine analogs (e.g., fluorophenyl derivatives), chiral auxiliaries or catalysts like Rh-complexes are used to control stereochemistry . Optimization of reaction conditions (pH, temperature, and solvent polarity) is critical to minimize racemization.

Q. How does the ortho-chloro substituent influence the compound’s solubility and stability in aqueous solutions?

- Methodological Answer : The electron-withdrawing chlorine at the ortho position increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) and reduces solubility in polar solvents. Stability studies in buffered solutions (pH 4–8) under inert atmospheres are recommended to prevent oxidative degradation .

Q. Which analytical techniques are most effective for characterizing 2-Amino-2-(2-chlorophenyl)acetic acid and its intermediates?

- Methodological Answer :

- NMR : H/C NMR confirms regiochemistry and enantiopurity (e.g., splitting patterns for ortho-Cl vs. para-Cl derivatives) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify trace impurities (<0.1%) .

- XRD : SHELX software refines crystal structures, resolving challenges like Cl···H hydrogen bonding in ortho-substituted analogs .

Q. What safety precautions are essential when handling 2-Amino-2-(2-chlorophenyl)acetic acid in laboratory settings?

- Methodological Answer : Use fume hoods and nitrile gloves to avoid dermal exposure. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Toxicity data for structurally similar compounds (e.g., fluorophenyl analogs) suggest moderate acute toxicity (LD50 > 500 mg/kg in rodents) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Amino-2-(2-chlorophenyl)acetic acid in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and charge distribution. The ortho-Cl group stabilizes intermediates via inductive effects, lowering activation energy by ~5–8 kcal/mol compared to para-substituted analogs .

Q. What strategies resolve racemic mixtures of 2-Amino-2-(2-chlorophenyl)acetic acid during asymmetric synthesis?

- Methodological Answer : Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) achieves >90% enantiomeric excess (ee). Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) enable preparative-scale separation .

Q. What challenges arise in X-ray crystallography for halogenated amino acids, and how are they mitigated?

- Methodological Answer : Heavy atoms (Cl) cause absorption artifacts, requiring synchrotron radiation for high-resolution data. SHELXL refinement incorporates anisotropic displacement parameters and twin-law corrections for twinned crystals .

Q. How do electronic effects of the 2-chlorophenyl group modulate biological activity in peptide conjugates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。